2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H19NO·HCl. This compound is a derivative of amine and is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The oxane ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
- 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
- 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride
Uniqueness
2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methyl group and the oxane ring. These structural differences can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
2-methyl-2-(oxan-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8H,3-7,10H2,1-2H3;1H |
InChI Key |
RWTKNORPFUOPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.